Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-
Overview
Description
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-: is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole typically involves the chloromethylation of 6-(1-methylethyl)-benzothiazole. One common method is the reaction of 6-(1-methylethyl)-benzothiazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may be employed to improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
- Substituted benzothiazole derivatives
- Sulfoxides and sulfones
- Dihydrobenzothiazole derivatives
Scientific Research Applications
Chemistry: 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine: Benzothiazole derivatives, including 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Research is ongoing to explore their mechanisms of action and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the chloromethyl and isopropyl groups.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position instead of a chloromethyl group.
6-Isopropylbenzothiazole: A derivative with an isopropyl group at the 6-position but lacking the chloromethyl group.
Uniqueness: 2-(chloromethyl)-6-(1-methylethyl)-benzothiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMALHVPCPDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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